molecular formula C10H15N5 B1681361 Trapidil CAS No. 15421-84-8

Trapidil

Cat. No. B1681361
CAS RN: 15421-84-8
M. Wt: 205.26 g/mol
InChI Key: GSNOZLZNQMLSKJ-UHFFFAOYSA-N
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Description

Trapidil is a platelet-derived growth factor antagonist . It was originally developed as a vasodilator and anti-platelet agent and has been used to treat patients with ischemic coronary heart, liver, and kidney disease .


Molecular Structure Analysis

Trapidil is a small molecule with the chemical formula C10H15N5 . Its average molecular weight is 205.265 .


Chemical Reactions Analysis

Trapidil exerts vasodilatory and antiplatelet effects . It also inhibits the activity of platelet-derived growth factor (PDGF) . Trapidil is thought to inhibit cyclic adenosine monophosphate (cAMP) phosphodiesterase enzymes . The resultant increase in cAMP potentiates the inhibition of platelets by adenosine .

Scientific Research Applications

1. Cardiovascular Applications

Trapidil, a platelet-derived growth factor (PDGF) antagonist, has been found effective in cardiovascular applications. It has shown potential in preventing restenosis after percutaneous transluminal coronary angioplasty (PTCA), as demonstrated in a study where trapidil-treated patients exhibited significantly lower restenosis rates compared to those treated with aspirin and dipyridamole (Okamoto et al., 1992). Additionally, trapidil has been observed to inhibit osteoclastogenesis, which can have implications in bone health, particularly in the context of diseases like osteoporosis (Kim et al., 2013).

2. Neuroprotective and Neuroregenerative Effects

In the field of neurology, trapidil has been studied for its neuroprotective effects. A study demonstrated its efficacy in attenuating spinal cord injury through the modulation of ATPase activity and lipid peroxidation, along with supporting ultrastructural changes in the spinal cord (Göçer et al., 2001). This indicates a potential role for trapidil in treating or mitigating neural damage.

3. Application in Pharmaceutical Formulation

Trapidil has also been explored in the context of pharmaceutical formulation. A study focused on developing a multi-objective optimization technique for sustained-release tablet formulations, using trapidil as a model drug. This research contributes to the field of pharmacology by optimizing drug release profiles, which is crucial for enhancing therapeutic efficacy and patient compliance (Takahara et al., 1997).

4. Application in Urology

In urology, trapidil has been evaluated for its protective effects on testicular ischemia-reperfusion injury. A study revealed that trapidil treatment resulted in a significant improvement in histological parameters in testicular tissues, suggesting its potential use in managing conditions related to testicular torsion or other ischemic injuries in the reproductive system (Bozlu et al., 2009).

Safety And Hazards

Trapidil is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

N,N-diethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5/c1-4-14(5-2)9-6-8(3)13-10-11-7-12-15(9)10/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNOZLZNQMLSKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=NC2=NC=NN12)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045416
Record name Trapidil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID14745540
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Trapidil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09283
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Trapidil is thought to inhibit cyclic adenosine monophosphate (cAMP) phosphodiesterase enzymes. The resultant increase in cAMP potentiates the inhibition of platelets by adenosine. The reduction in platelet activation is likely responsible for the decrease in thromboxane A2 generation seen with trapidil. The increase in cAMP is also likely responsible for the vasdilatory action of trapidil. The increase in protein kinase A activity due to increased cAMP activated L-type calcium channels in the heart leading to increased depolarization and a positive inotropic effect. Lastly, PKA inactivates Raf-1, an activator of mitogen activated protein kinase (MAPK), which leads to a reduction in MAPK activation. This reduction in MAPK prevents mitogenesis due to PDGF binding to PDGF receptors.
Record name Trapidil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09283
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Trapidil

CAS RN

15421-84-8
Record name Trapidil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15421-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trapidil [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015421848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trapidil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09283
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trapidil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trapidil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.834
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TRAPIDIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYG5Y6355E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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